

Protocol for the Extraction and Purification of 8-Dehydroxyshanzhisiide from *Lamiophlomis rotata*

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Compound of Interest

Compound Name: 8-Dehydroxyshanzhisiide

Cat. No.: B12366159

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Application Note

Introduction: **8-Dehydroxyshanzhisiide**, an iridoid glycoside, is a significant bioactive compound isolated from the medicinal plant *Lamiophlomis rotata*. This plant has a history of use in traditional medicine, and its constituent iridoid glycosides are of increasing interest to the scientific and pharmaceutical communities for their potential therapeutic applications, including anti-inflammatory and analgesic properties. This document provides a detailed protocol for the extraction of the total iridoid glycoside fraction from *Lamiophlomis rotata* and the subsequent purification of **8-Dehydroxyshanzhisiide**, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters and expected yields based on published literature.

Table 1: Extraction Parameters and Yield of Total Iridoid Glycosides

Parameter	Value	Reference
Plant Material	Dried, powdered Lamiophlomis rotata	[1][2]
Extraction Solvent	70% Ethanol in Water	[1][2]
Extraction Method	Reflux Extraction	[1][2]
Number of Extractions	3	[1][2]
Initial Plant Material Mass	1.9 kg	[1][2]
Yield of Total Iridoid Glycoside Extract (IGLR)	187.6 g	[1][2]
Approximate Yield Percentage	~9.87%	

Table 2: Purification and Analytical Parameters

Stage	Parameter	Description	Reference
Initial Purification	Resin Type	Microporous Adsorption Resin	[1][2]
Elution Solvent	35% Ethanol in Water	[1][2]	
Further Purification	Chromatography	High-Performance Liquid Chromatography (HPLC)	[3]
Analytical Method	Technique	UPLC-QTOF-MS / HPLC-PDA-MS	[1][3][4]
Mobile Phase A	Water with 0.1% Formic Acid	[1][4]	
Mobile Phase B	Methanol with 0.1% Formic Acid	[1][4]	
Column Temperature	35 °C	[1][4]	
Injection Volume	2 µL	[1][4]	

Experimental Protocols

Extraction of Total Iridoid Glycosides

This protocol outlines the initial extraction of the total iridoid glycoside fraction from the plant material.

Materials and Equipment:

- Dried and powdered *Lamiophlomis rotata*
- 70% Ethanol
- Reflux apparatus
- Filtration system (e.g., Buchner funnel with filter paper)

- Rotary evaporator

Procedure:

- Preparation: Weigh the desired amount of powdered *Lamiophlomis rotata* (e.g., 1.9 kg).
- First Extraction: Place the plant material in a round-bottom flask and add 70% ethanol at a 1:10 solid-to-solvent ratio (w/v). Heat the mixture to reflux for 2 hours.
- Filtration: After cooling, filter the mixture to separate the extract from the solid plant residue.
- Repeat Extractions: Perform two additional reflux extractions on the plant residue, each with fresh 70% ethanol for 2 hours.
- Combine and Concentrate: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

Initial Purification by Macroporous Resin Chromatography

This step enriches the iridoid glycoside content in the extract.

Materials and Equipment:

- Concentrated aqueous extract from Step 1
- Microporous adsorption resin
- Chromatography column
- 35% Ethanol

Procedure:

- Column Packing and Equilibration: Pack a chromatography column with the microporous adsorption resin and equilibrate it with deionized water.
- Sample Loading: Load the concentrated aqueous extract onto the column.

- **Washing:** Wash the column with deionized water to remove highly polar impurities such as sugars.
- **Elution:** Elute the adsorbed compounds with 35% ethanol.^{[1][2]}
- **Collection and Concentration:** Collect the 35% ethanol eluate, which contains the total iridoid glycoside fraction. Concentrate the eluate under reduced pressure to yield the Total Iridoid Glycoside Extract (IGLR).

High-Purity Isolation of 8-Dehydroxyshanzhiside by Preparative HPLC

This protocol is for the fine purification of the target compound from the enriched extract.

Materials and Equipment:

- Total Iridoid Glycoside Extract (IGLR)
- Preparative HPLC system with a PDA detector
- C18 reverse-phase preparative column
- HPLC-grade methanol (or acetonitrile) and water
- Formic acid
- 0.22 µm syringe filters

Procedure:

- **Sample Preparation:** Dissolve a known amount of the IGLR in the initial mobile phase composition. Filter the solution through a 0.22 µm syringe filter.
- **HPLC Conditions:**
 - **Mobile Phase:** A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (methanol with 0.1% formic acid).

- Gradient Program: Develop a gradient program that provides optimal separation of **8-Dehydroxyshanzhiside** from other components. This will require preliminary analytical HPLC runs to determine the retention time of the target compound.
- Flow Rate: Set an appropriate flow rate for the preparative column.
- Fraction Collection: Inject the sample and monitor the elution profile. Collect the fraction corresponding to the peak of **8-Dehydroxyshanzhiside**.
- Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC-MS.
- Drying: Lyophilize or evaporate the solvent from the pure fraction to obtain solid **8-Dehydroxyshanzhiside**.

Analytical Quantification by UPLC-MS

This method is for the precise quantification of **8-Dehydroxyshanzhiside**.

Materials and Equipment:

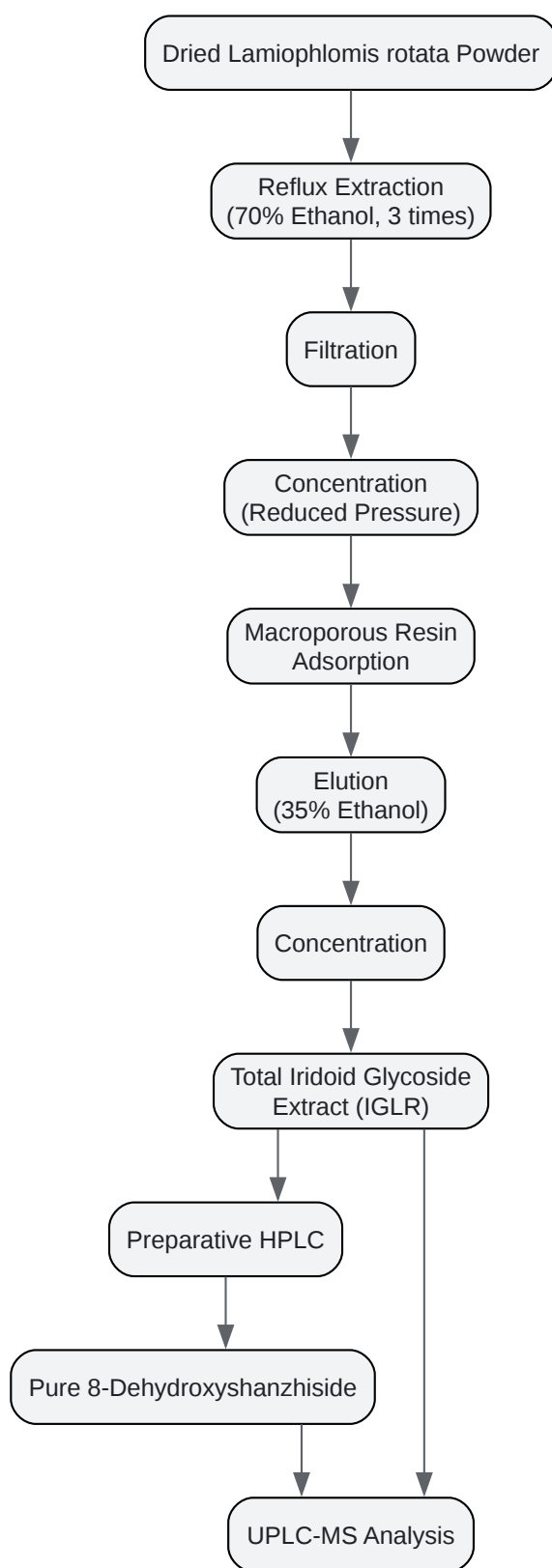
- UPLC-MS system
- Analytical C18 column
- Purified **8-Dehydroxyshanzhiside** standard
- Extract samples

Procedure:

- Standard and Sample Preparation: Prepare a stock solution of the **8-Dehydroxyshanzhiside** standard and create a calibration curve by serial dilutions. Prepare the extract samples at a known concentration.
- UPLC-MS Conditions:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.

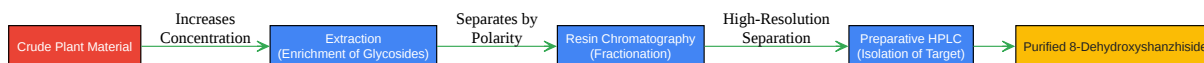
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5-15% B
 - 15-22 min: 15-25% B
 - 22-34 min: 25-35% B
 - Re-equilibrate at initial conditions.
- Flow Rate: 0.25 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 2 µL.
- Data Analysis: Quantify the amount of **8-Dehydroxyshanzhisiide** in the samples by comparing the peak areas to the standard calibration curve.

Visualizations



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Caption: Workflow for the extraction and purification of **8-Dehydroxyshanzhiside**.



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Caption: Logical progression of the purification process.

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